molecular formula C6H10OS B6236464 2-thiaspiro[3.3]heptan-6-ol CAS No. 1784145-40-9

2-thiaspiro[3.3]heptan-6-ol

Cat. No.: B6236464
CAS No.: 1784145-40-9
M. Wt: 130.2
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Description

2-Thiaspiro[3.3]heptan-6-ol is a spirocyclic compound featuring a seven-membered ring fused with a five-membered thiolane (sulfur-containing) ring. Key attributes include:

  • Molecular framework: Spiro[3.3]heptane core with sulfur at position 2.
  • Functional groups: Hydroxyl group at position 4.
  • Applications: Potential intermediate in drug discovery due to sulfur’s electronic effects and spirocyclic rigidity .

Properties

CAS No.

1784145-40-9

Molecular Formula

C6H10OS

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic structure through ring-closing reactions. One common method is the reaction of a suitable dihalide with a thiol under basic conditions to form the thietane ring, followed by cyclization to form the spirocyclic structure. For example, the reaction of 1,3-dibromopropane with sodium thiolate can yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfur atom can be reduced to form a thiol or sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-thiaspiro[3.3]heptan-6-one.

    Reduction: Formation of 2-thiaspiro[3.3]heptan-6-thiol.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-Thiaspiro[3.3]heptan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-thiaspiro[3.3]heptan-6-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom within the spirocyclic structure can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-thiaspiro[3.3]heptan-6-ol with oxygen (oxa), nitrogen (aza), and sulfur (thia) analogs, emphasizing functional group diversity:

Compound Name Heteroatom Functional Group Molecular Formula CAS Number Molecular Weight Key Properties/Applications
2-Oxaspiro[3.3]heptan-6-ol O -OH C₆H₁₀O₂ 1363381-08-1 130.14 High solubility in polar solvents; used in medicinal chemistry
2-Thiaspiro[3.3]heptan-6-one S =O (ketone) C₆H₈OS 1523571-94-9 144.19 Reactivity in nucleophilic additions; precursor for heterocyclic synthesis
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol N -OH, -CF₂H C₇H₁₁F₂NO 1423024-69-4 187.17 Enhanced metabolic stability due to fluorine; pharmaceutical intermediate
2-Thiaspiro[3.3]heptane-6-carboxylic Acid S -COOH C₇H₁₀O₂S 1520648-96-7 158.22 pKa = 4.48; potential for peptide coupling
2-Thiaspiro[3.3]heptan-6-amine hydrochloride S -NH₂ (HCl salt) C₆H₁₂ClNS 1639838-89-3 165.68 Amine functionality for salt formation; bioactive molecule
Sulfur vs. Oxygen Analogs
  • Electronic effects : Sulfur’s lower electronegativity compared to oxygen increases nucleophilicity, facilitating thiol-mediated reactions (e.g., episulfonium ion formation during solvolysis ).
  • Ring strain : The larger atomic radius of sulfur reduces ring strain in the thiolane ring compared to oxolane, enhancing stability .
  • Solubility : Oxygen analogs (e.g., 2-oxaspiro[3.3]heptan-6-ol) exhibit higher aqueous solubility due to stronger hydrogen bonding .
Nitrogen (Aza) Derivatives
  • Hydrogen bonding : The -NH group in azaspiro compounds enables stronger intermolecular interactions, improving binding affinity in drug-receptor complexes .
  • Fluorinated analogs : Compounds like 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol show improved metabolic stability and lipophilicity, critical for CNS drug development .
Functional Group Impact
  • Ketones (e.g., 2-Thiaspiro[3.3]heptan-6-one) : Serve as electrophilic centers for Grignard or hydride reductions .
  • Carboxylic acids (e.g., 2-Thiaspiro[3.3]heptane-6-carboxylic Acid) : Enable conjugation reactions (e.g., amide bond formation) for polymer or peptide synthesis .

Research Findings and Mechanistic Insights

  • This reactivity is leveraged in stereoselective synthesis .
  • Spirocyclic rigidity : The fused spiro framework restricts conformational flexibility, improving target selectivity in drug candidates .

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